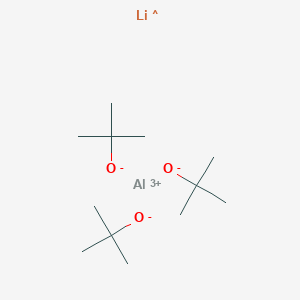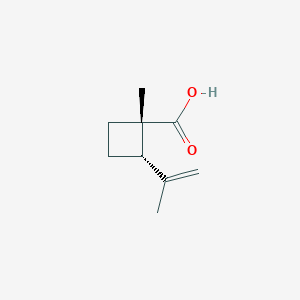
Pyridin-3-sulfonylchlorid-hydrochlorid
Übersicht
Beschreibung
Pyridine-3-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C5H4ClNO2S·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in chemical research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Pyridine-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Pyridine-3-sulfonyl chloride hydrochloride is primarily used as a reagent in the synthesis of pyrimidine derivatives . These derivatives have shown anti-proliferative activity against negative breast cancer cells .
Mode of Action
The compound interacts with its targets through a process known as diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .
Biochemical Pathways
The biochemical pathways affected by pyridine-3-sulfonyl chloride hydrochloride involve the synthesis of pyrimidine derivatives. The compound is used to synthesize new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .
Result of Action
The molecular and cellular effects of pyridine-3-sulfonyl chloride hydrochloride’s action are primarily seen in its anti-proliferative activity against negative breast cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of this type of cancer.
Action Environment
The action, efficacy, and stability of pyridine-3-sulfonyl chloride hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be handled in a well-ventilated place under inert gas (nitrogen or argon) at 2-8°C . Contact with water liberates toxic gas .
Biochemische Analyse
Biochemical Properties
It is known that sulfonyl chloride compounds can react with amines to form sulfonamides , which are a class of compounds that can interact with various enzymes and proteins. The exact nature of these interactions would depend on the specific structure of the resulting sulfonamide.
Cellular Effects
It is known that the compound has anti-proliferative activity against negative breast cancer cells . This suggests that Pyridine-3-sulfonyl chloride hydrochloride may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is typically carried out in a solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity . Another method involves the use of a microchannel reactor, where 3-aminopyridine undergoes diazotization followed by chlorosulfonylation with thionyl chloride .
Industrial Production Methods: In industrial settings, the production of pyridine-3-sulfonyl chloride hydrochloride often involves continuous processes to maximize efficiency and yield. The use of microchannel reactors allows for precise control over reaction conditions, leading to higher stability and reduced byproduct formation . This method is advantageous due to its mild reaction conditions, good safety profile, and environmental benefits.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form pyridine-3-sulfonic acid.
Reduction: It can be reduced to form pyridine-3-sulfonyl amides.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions under mild conditions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products:
Sulfonamide Derivatives: Formed from substitution reactions.
Pyridine-3-sulfonic Acid: Formed from hydrolysis.
Pyridine-3-sulfonyl Amides: Formed from reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Pyridine-4-sulfonyl Chloride: Similar in structure but differs in the position of the sulfonyl chloride group.
Pyridine-2-sulfonyl Chloride: Another isomer with the sulfonyl chloride group at the 2-position.
Biphenyl-4-sulfonyl Chloride: A related compound with a biphenyl structure instead of a pyridine ring.
Uniqueness: Pyridine-3-sulfonyl chloride hydrochloride is unique due to its specific reactivity and position of the sulfonyl chloride group, which allows for selective reactions and the formation of specific derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals where precise structural modifications are required .
Eigenschaften
IUPAC Name |
pyridine-3-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVPWOMJFLICOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502990 | |
| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42899-76-3 | |
| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)







